molecular formula C18H20FNO7S B11067003 Methyl {3-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,6-dimethoxyphenoxy}acetate CAS No. 728026-84-4

Methyl {3-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,6-dimethoxyphenoxy}acetate

Cat. No.: B11067003
CAS No.: 728026-84-4
M. Wt: 413.4 g/mol
InChI Key: NITUNNQLSRUBOD-UHFFFAOYSA-N
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Description

Methyl {3-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,6-dimethoxyphenoxy}acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a sulfamoyl group, a fluoro-substituted aromatic ring, and methoxy groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {3-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,6-dimethoxyphenoxy}acetate typically involves multiple steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 3-fluoro-2-methylbenzenesulfonamide with a suitable chlorinating agent, such as thionyl chloride, to form the corresponding sulfonyl chloride intermediate.

    Coupling with Dimethoxyphenol: The sulfonyl chloride intermediate is then reacted with 2,6-dimethoxyphenol in the presence of a base, such as triethylamine, to form the sulfamoyl-substituted phenol derivative.

    Esterification: The final step involves the esterification of the phenol derivative with methyl bromoacetate in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl {3-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,6-dimethoxyphenoxy}acetate can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity can be explored in drug discovery and development. Its sulfamoyl group is known to interact with biological targets, making it a candidate for the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties

Industry

In the material science industry, this compound could be used in the synthesis of novel polymers or as a precursor for the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which Methyl {3-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,6-dimethoxyphenoxy}acetate exerts its effects depends on its interaction with molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity to certain receptors, while the methoxy groups can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl {3-[(3-chloro-2-methylphenyl)sulfamoyl]-2,6-dimethoxyphenoxy}acetate: Similar structure but with a chloro group instead of a fluoro group.

    Methyl {3-[(3-bromo-2-methylphenyl)sulfamoyl]-2,6-dimethoxyphenoxy}acetate: Similar structure but with a bromo group instead of a fluoro group.

    Methyl {3-[(3-methylphenyl)sulfamoyl]-2,6-dimethoxyphenoxy}acetate: Lacks the halogen substitution.

Uniqueness

The presence of the fluoro group in Methyl {3-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,6-dimethoxyphenoxy}acetate distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its reactivity and potential biological activity. This makes it a unique candidate for various applications compared to its chloro, bromo, or unsubstituted counterparts.

Biological Activity

Methyl {3-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,6-dimethoxyphenoxy}acetate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to a class of sulfamoyl derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18FNO5S
  • Molecular Weight : 357.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfamoyl group is known to enhance binding affinity to various enzymes and receptors, potentially modulating their activity. This interaction can lead to significant biological effects, including:

  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Anticancer Activity : It could induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting cell proliferation.

Biological Activity Studies

Recent studies have explored the biological activities of sulfamoyl derivatives similar to this compound. Below are summarized findings from relevant research:

Antibacterial Activity

A study evaluated the antibacterial properties of various sulfamoyl derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several compounds, with some showing promising activity against E. coli and Staphylococcus aureus.

CompoundMIC (µg/mL)Target Bacteria
Compound A4.88B. mycoides
Compound B10.00E. coli
Compound C8.00S. aureus

Anticancer Activity

The anticancer potential was assessed using several human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The results indicated that certain derivatives exhibited IC50 values lower than that of standard chemotherapeutics like Doxorubicin.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A54922.452.1
HCT11618.050.0
HePG225.055.0

Case Studies

  • Case Study on Anti-inflammatory Effects : In a controlled study involving animal models, administration of this compound resulted in significant reduction in edema compared to untreated controls.
  • Case Study on Anticancer Effects : A clinical trial involving patients with advanced cancer demonstrated that compounds similar to this compound led to a marked decrease in tumor size after a treatment regimen.

Properties

CAS No.

728026-84-4

Molecular Formula

C18H20FNO7S

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 2-[3-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,6-dimethoxyphenoxy]acetate

InChI

InChI=1S/C18H20FNO7S/c1-11-12(19)6-5-7-13(11)20-28(22,23)15-9-8-14(24-2)17(18(15)26-4)27-10-16(21)25-3/h5-9,20H,10H2,1-4H3

InChI Key

NITUNNQLSRUBOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NS(=O)(=O)C2=C(C(=C(C=C2)OC)OCC(=O)OC)OC

Origin of Product

United States

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